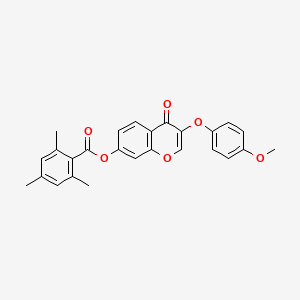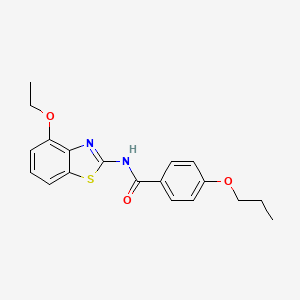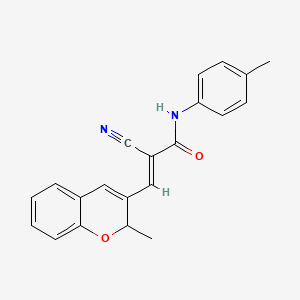
2-Ethoxyethyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(5-bromo-2-fluorophényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate d'éthoxyéthyle est un composé organique complexe appartenant à la classe des dérivés de l'hexahydroquinoléine. Ce composé se caractérise par sa structure unique, qui comprend un noyau quinoléine, un cycle thiophène et divers substituants tels que des groupes éthoxyéthyle, bromo et fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(5-bromo-2-fluorophényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate d'éthoxyéthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes:
Formation du noyau quinoléine: Le noyau quinoléine peut être synthétisé par une réaction de Povarov, qui implique la cycloaddition d'un dérivé d'aniline, d'un aldéhyde et d'une alcène.
Introduction du cycle thiophène: Le cycle thiophène peut être introduit par une réaction de couplage de Suzuki, où un acide boronique de thiophène réagit avec un dérivé de quinoléine halogéné.
Réactions de substitution: Les groupes bromo et fluorophényle peuvent être introduits par des réactions de substitution électrophile aromatique.
Estérification: La dernière étape implique l'estérification du groupe acide carboxylique avec de l'éthoxyéthanol dans des conditions acides pour former l'ester souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, le criblage à haut débit des conditions de réaction et l'utilisation de catalyseurs pour améliorer l'efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiophène et du noyau quinoléine.
Réduction: Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en un alcool.
Substitution: Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau des cycles aromatiques, permettant une fonctionnalisation ultérieure.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4) sont couramment utilisés.
Substitution: Des réactifs comme les halogènes (Br2, Cl2) et les nucléophiles (NH3, OH-) sont utilisés dans diverses conditions.
Produits principaux
Oxydation: Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction: Dérivés réduits avec des groupes alcool ou amine.
Substitution: Dérivés substitués avec différents groupes fonctionnels remplaçant les substituants d'origine.
Applications de la recherche scientifique
Le 4-(5-bromo-2-fluorophényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate d'éthoxyéthyle a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine: Enquête sur son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de ce composé dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs et l'ADN. La présence du noyau quinoléine et du cycle thiophène lui permet de se lier à diverses molécules biologiques, inhibant ou modulant potentiellement leur activité. Les groupes bromo et fluorophényle peuvent améliorer son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
2-Ethoxyethyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The presence of the quinoline core and the thiophene ring allows it to bind to various biological molecules, potentially inhibiting or modulating their activity. The bromo and fluorophenyl groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(5-chloro-2-fluorophényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate d'éthoxyéthyle
- 4-(5-bromo-2-chlorophényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate d'éthoxyéthyle
Unicité
L'unicité du 4-(5-bromo-2-fluorophényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate d'éthoxyéthyle réside dans sa combinaison spécifique de substituants, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C25H25BrFNO4S |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
2-ethoxyethyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25BrFNO4S/c1-3-31-8-9-32-25(30)22-14(2)28-19-11-15(21-5-4-10-33-21)12-20(29)24(19)23(22)17-13-16(26)6-7-18(17)27/h4-7,10,13,15,23,28H,3,8-9,11-12H2,1-2H3 |
Clé InChI |
NPWUEJYBQISPDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)Br)F)C(=O)CC(C2)C4=CC=CS4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628515.png)
![diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11628523.png)
![N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide](/img/structure/B11628530.png)
![2-[(4-methylphenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11628537.png)
![4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11628538.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628542.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628547.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628562.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628569.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628583.png)

![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)

